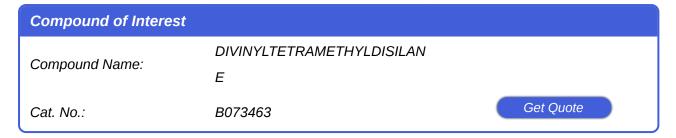


An In-depth Technical Guide to Divinyltetramethyldisilane: Discovery, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Abstract

DivinyItetramethyldisilane, systematically named 1,2-diethenyl-1,1,2,2-tetramethyldisilane, is an organosilicon compound of significant interest in polymer chemistry. Its bifunctional nature, arising from the two vinyl groups attached to a disilane backbone, makes it a valuable monomer and crosslinking agent in the synthesis of silicon-containing polymers. This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this versatile molecule, with a focus on detailed experimental protocols and data presentation for researchers in chemistry and materials science.

Discovery and Historical Context

The development of organosilicon chemistry dates back to the 19th century, with the first synthesis of an organosilicon compound, tetraethylsilane, by Charles Friedel and James Crafts in 1863.[1][2] However, it was the pioneering work of Frederic Kipping in the early 20th century that laid the foundation for modern organosilicon chemistry, including the synthesis of a wide array of alkyl and aryl silanes using Grignard reagents.[1][3]



While a definitive, singular "discovery" of 1,2-divinyl-1,1,2,2-tetramethyldisilane in the historical literature is not readily apparent from available documentation, its synthesis and study are a logical progression of early organosilane research. The development of synthetic methods like the Wurtz-Fittig and Grignard reactions provided the necessary tools for creating silicon-carbon and silicon-silicon bonds, making compounds like **divinyltetramethyldisilane** accessible for investigation.[3][4] Its primary utility, which lies in the creation of silicon-containing polymers, became a significant area of research in the mid-20th century with the burgeoning silicone industry.

Physicochemical Properties

DivinyItetramethyldisilane is a transparent liquid with properties that make it suitable for various polymerization reactions. A summary of its key physical and chemical data is presented below.

Property	Value	Reference(s)
IUPAC Name	1,2-diethenyl-1,1,2,2- tetramethyldisilane	[5]
CAS Number	1450-29-9	[5]
Molecular Formula	C8H18Si2	[1]
Molecular Weight	170.40 g/mol	[1]
Boiling Point	152.5 ± 9.0 °C at 760 mmHg	[1]
Density	0.8 ± 0.1 g/cm ³	[1]
Appearance	Transparent liquid	[5]

Synthesis of Divinyltetramethyldisilane

The synthesis of **divinyltetramethyldisilane** can be achieved through established organometallic reactions, primarily the Wurtz-type coupling and Grignard reactions. These methods allow for the formation of the silicon-silicon bond and the introduction of the vinyl groups.



Wurtz-Type Coupling Reaction

The Wurtz reaction involves the reductive coupling of two organohalides in the presence of sodium metal. For the synthesis of **divinyltetramethyldisilane**, a vinyldimethylchlorosilane can be used as the starting material.

Reaction:

2 (CH₂=CH)(CH₃)₂SiCl + 2 Na \rightarrow (CH₂=CH)(CH₃)₂Si-Si(CH₃)₂(CH=CH₂) + 2 NaCl

Experimental Protocol: Wurtz-Type Synthesis

- Materials:
 - Vinyldimethylchlorosilane
 - Sodium metal dispersion in an inert solvent (e.g., toluene or xylene)
 - Anhydrous ether or tetrahydrofuran (THF) as a solvent
 - Inert gas (e.g., Argon or Nitrogen)

Procedure:

- A reaction flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with a dispersion of sodium metal in an anhydrous solvent under an inert atmosphere.
- Vinyldimethylchlorosilane is dissolved in the same anhydrous solvent and added dropwise to the sodium dispersion with vigorous stirring.
- The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
- After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reaction.



- The mixture is then cooled, and the resulting sodium chloride precipitate is removed by filtration.
- The filtrate, containing the crude divinyltetramethyldisilane, is then purified by fractional distillation under reduced pressure.

Grignard Reaction

The Grignard reaction offers an alternative route, typically involving the reaction of a chlorodisilane with a vinyl Grignard reagent.

Reaction:

 $Cl(CH_3)_2Si-Si(CH_3)_2Cl + 2 (CH_2=CH)MgBr \rightarrow (CH_2=CH)(CH_3)_2Si-Si(CH_3)_2(CH=CH_2) + 2 MgBrCl$

Experimental Protocol: Grignard Synthesis

- Materials:
 - 1,2-dichloro-1,1,2,2-tetramethyldisilane
 - Vinyl bromide
 - Magnesium turnings
 - Anhydrous tetrahydrofuran (THF)
 - Iodine crystal (for initiation)
 - Inert gas (e.g., Argon or Nitrogen)
- Procedure:
 - Preparation of Vinylmagnesium Bromide:
 - In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings and a small crystal of iodine are placed.



- Anhydrous THF is added, followed by a small amount of vinyl bromide to initiate the reaction.
- Once the reaction starts (indicated by bubbling and a color change), the remaining vinyl bromide, dissolved in THF, is added dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, the mixture is stirred until the magnesium is consumed.
- Reaction with Dichlorodisilane:
 - The prepared Grignard reagent is cooled in an ice bath.
 - A solution of 1,2-dichloro-1,1,2,2-tetramethyldisilane in anhydrous THF is added dropwise to the Grignard reagent.
 - The reaction mixture is allowed to warm to room temperature and stirred for several hours.
- Work-up and Purification:
 - The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
 - The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
 - The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
 - The crude product is purified by fractional distillation under reduced pressure.

Characterization

The structure and purity of **divinyltetramethyldisilane** are confirmed using various spectroscopic techniques.



Technique	Expected Observations	
¹ H NMR	Signals corresponding to the methyl protons (singlet) and the vinyl protons (a complex multiplet system). The integration of these signals should be in a 12:6 (or 2:1) ratio.	
¹³ C NMR	Resonances for the methyl carbons and the vinyl carbons (both sp² hybridized carbons).	
FTIR	Characteristic absorption bands for C-H stretching of the methyl and vinyl groups, Si-C stretching, and C=C stretching of the vinyl groups.	
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (170.40 g/mol), along with characteristic fragmentation patterns for organosilicon compounds.	

Applications in Polymer Synthesis

The primary application of **divinyltetramethyldisilane** is as a monomer in the synthesis of silicon-containing polymers, particularly polycarbosilanes. The two vinyl groups allow it to participate in polymerization reactions, most notably hydrosilylation polymerization.

Hydrosilylation Polymerization

Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond. When **divinyltetramethyldisilane** is reacted with a monomer containing two or more Si-H groups, a polymer is formed. This reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst.[6]

Experimental Workflow: Hydrosilylation Polymerization





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Caption: Workflow for Hydrosilylation Polymerization.

Experimental Protocol: Hydrosilylation Polymerization

- Materials:
 - 1,2-divinyl-1,1,2,2-tetramethyldisilane
 - A difunctional hydrosilane monomer (e.g., 1,4-bis(dimethylsilyl)benzene)
 - Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex) solution
 - Anhydrous toluene
 - Methanol
 - Inert gas (e.g., Argon or Nitrogen)
- Procedure:



- In a Schlenk flask under an inert atmosphere, equimolar amounts of 1,2-divinyl-1,1,2,2-tetramethyldisilane and the difunctional hydrosilane are dissolved in anhydrous toluene.
- A catalytic amount of Karstedt's catalyst solution is added to the reaction mixture.
- The mixture is heated to a temperature between 80-100 °C and stirred for several hours.
 The progress of the reaction can be monitored by the disappearance of the Si-H stretching band in the FTIR spectrum.
- After the reaction is complete, the mixture is cooled to room temperature.
- The polymer is precipitated by pouring the reaction solution into a large excess of a non-solvent, such as methanol.
- The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven to a constant weight.

Conclusion

DivinyItetramethyldisilane is a key building block in the synthesis of advanced siliconcontaining polymers. While its specific discovery is intertwined with the broader history of organosilicon chemistry, its synthesis via established methods like the Wurtz and Grignard reactions is well-understood. The ability of its vinyl groups to undergo hydrosilylation polymerization has led to the development of a variety of polycarbosilanes with tunable properties. This guide provides a foundational understanding of this important monomer for researchers and professionals working in the field of polymer and materials science. Further research into the historical archives of early organosilicon chemistry may yet reveal a more detailed account of the first synthesis and characterization of this versatile compound.

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